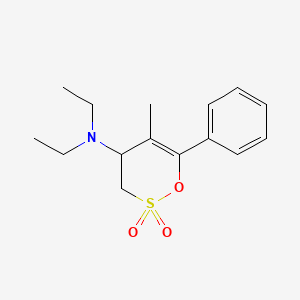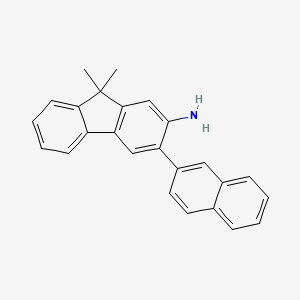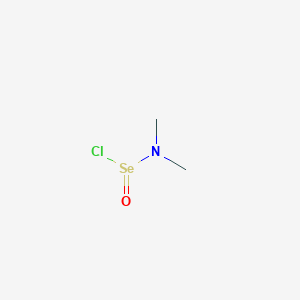
(p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide is a complex organic compound with the molecular formula C23H25Br2NO3. This compound is notable for its unique structure, which includes a bromophenacyl group, a dimethylammonium moiety, and a naphthyloxypropyl segment. It is used in various scientific research applications due to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide typically involves multiple steps:
Formation of the Bromophenacyl Intermediate: The initial step involves the bromination of phenacyl chloride to form p-bromophenacyl chloride.
Ammonium Salt Formation: The p-bromophenacyl chloride is then reacted with dimethylamine to form the corresponding ammonium salt.
Naphthyloxypropyl Addition: The final step involves the reaction of the ammonium salt with 2-hydroxy-3-(1-naphthyloxy)propyl bromide under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The hydroxyl group in the naphthyloxypropyl segment can participate in oxidation and reduction reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Formation of alcohols or amines from carbonyl or nitro groups.
Hydrolysis: Breakdown into smaller fragments, such as phenols and carboxylic acids.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
Medicine:
- Explored for its potential therapeutic applications due to its unique structure and reactivity.
- Studied for its role in drug delivery systems and as a potential drug candidate.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with specific properties.
作用机制
The mechanism of action of (p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromophenacyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The naphthyloxypropyl segment can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
(p-Bromophenacyl)dimethyl(2-hydroxy-3-(2-naphthyloxy)propyl)ammonium bromide: Similar structure but with a different naphthyloxy isomer.
(p-Bromophenacyl)dimethyl(2-hydroxy-3-(phenoxy)propyl)ammonium bromide: Similar structure but with a phenoxy group instead of a naphthyloxy group.
Uniqueness:
- The presence of the naphthyloxy group in (p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide provides unique hydrophobic interactions and binding properties.
- The specific arrangement of functional groups in this compound allows for distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
87415-51-8 |
|---|---|
分子式 |
C23H25Br2NO3 |
分子量 |
523.3 g/mol |
IUPAC 名称 |
[2-(4-bromophenyl)-2-oxoethyl]-(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C23H25BrNO3.BrH/c1-25(2,15-22(27)18-10-12-19(24)13-11-18)14-20(26)16-28-23-9-5-7-17-6-3-4-8-21(17)23;/h3-13,20,26H,14-16H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SPJIXNAXZLMRAI-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CC(COC1=CC=CC2=CC=CC=C21)O)CC(=O)C3=CC=C(C=C3)Br.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)





![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)



![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)
